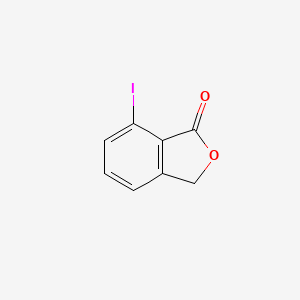

7-iodoisobenzofuran-1(3H)-one

Descripción

Historical Context and Significance of the Isobenzofuran-1(3H)-one Scaffold in Medicinal Chemistry

The isobenzofuran-1(3H)-one scaffold, commonly known as a phthalide (B148349), is a fundamental structural motif found in numerous natural and synthetic compounds. nih.govnih.govresearchgate.net Its basic structure consists of a benzene (B151609) ring fused to a γ-lactone ring. researchgate.net This core is the precursor for all identified phthalide compounds. researchgate.net

Historically, phthalides have been of great interest to chemists and pharmacologists due to their wide range of biological activities. nih.govnih.govnih.gov Natural and synthetic derivatives of this scaffold have demonstrated a variety of pharmacological properties, including antifungal, anti-inflammatory, antioxidant, anti-HIV, and antitumor activities. nih.govresearchgate.net For instance, some isobenzofuranone derivatives have shown the ability to induce programmed cell death in various cancer cell lines. csic.es

The versatility of the isobenzofuran-1(3H)-one scaffold also extends to its use as a building block in the synthesis of more complex molecules. nih.gov Its unique structure, which combines stability with reactivity, makes it a valuable intermediate in the production of pharmaceuticals, agrochemicals, and dyes. solubilityofthings.com

Role of Halogenation (Iodine) in Modulating Reactivity and Bioactivity of Benzofuranone Derivatives

Halogenation, the process of introducing halogen atoms into a molecule, is a well-established strategy in medicinal chemistry to enhance the biological activity of compounds. nih.gov The addition of halogens like bromine, chlorine, or fluorine to the benzofuran (B130515) ring has been shown to significantly increase anticancer activities. nih.gov This is often attributed to the ability of halogens to form "halogen bonds," which are attractive interactions that can improve the binding affinity of a molecule to its target. nih.gov

The position of the halogen atom on the benzofuran ring is a critical factor in determining its biological activity. nih.gov While many studies have focused on attaching halogens to alkyl or acetyl chains on the benzofuran ring, direct halogenation of the ring itself is also a key area of research. nih.govresearchgate.net

Iodine, as a halogen, plays a significant role in modulating the reactivity of organic compounds. csic.es The ease with which iodine can be converted between its different oxidation states has led to the development of numerous chemical transformations. csic.es In the context of benzofuranone derivatives, iodine can be used as a catalyst in various reactions, including cyclization and the formation of new carbon-carbon and carbon-oxygen bonds. organic-chemistry.orgnih.gov The use of hypervalent iodine reagents, which are environmentally benign and relatively non-toxic, has become widespread in palladium-catalyzed reactions to construct functionalized benzofuranones. mdpi.comnih.gov

Overview of Current Research Trajectories Involving 7-Iodoisobenzofuran-1(3H)-one and Analogues

Current research involving this compound and its analogues is focused on several promising areas. One key trajectory is the synthesis of novel derivatives and the evaluation of their biological activities. For example, the synthesis of 7-bromo-4-hydroxy-5-iodoisobenzofuran-1(3H)-one has been documented as an intermediate in the synthesis of other complex molecules. escholarship.org

Another significant area of research is the use of these compounds as inhibitors of specific biological targets. For instance, isobenzofuran-1(3H)-one derivatives have been identified as potent inhibitors of the protein perforin (B1180081), which is involved in the immune response. researchgate.net Structure-activity relationship (SAR) studies are ongoing to develop more potent inhibitors based on this scaffold. researchgate.net

The development of new synthetic methodologies to access these compounds is also a major focus. This includes the use of modern catalytic systems to achieve efficient and selective halogenation and further functionalization of the isobenzofuran-1(3H)-one core. mdpi.comnih.gov The exploration of these compounds in the development of new therapeutic agents continues to be a vibrant field of study.

Compound Information

Structure

3D Structure

Propiedades

IUPAC Name |

7-iodo-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IO2/c9-6-3-1-2-5-4-11-8(10)7(5)6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCQIZIWFLKWDFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)I)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00547581 | |

| Record name | 7-Iodo-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00547581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105694-46-0 | |

| Record name | 7-Iodo-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00547581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 7 Iodoisobenzofuran 1 3h One and Its Derivatives

Regioselective Iodination Strategies for Isobenzofuran-1(3H)-one Synthesis

Achieving regioselectivity in the direct halogenation of the isobenzofuran-1(3H)-one scaffold is a key challenge. The substitution pattern is governed by the electronic effects of the fused lactone ring. The lactone oxygen atom acts as an activating ortho-para director, while the carbonyl group is a deactivating meta-director. For the synthesis of the 7-iodo derivative, the iodine must be introduced at the position ortho to the lactone oxygen.

Directed Halogenation Approaches

Direct electrophilic halogenation of the isobenzofuran-1(3H)-one ring system is a primary method for producing halogenated derivatives. The regiochemical outcome depends on the directing effects of the existing substituents and the reaction conditions employed. In the case of unsubstituted isobenzofuran-1(3H)-one, the 7-position is activated by the ortho-directing lactone oxygen, making it a potential site for electrophilic attack.

Studies on related phthalide (B148349) structures demonstrate that direct halogenation is feasible. For instance, the bromination of phthalide often occurs at the 6-position, influenced by both electronic and steric factors. However, specific conditions can alter this selectivity. The direct iodination of substituted isobenzofuranones has been documented; for example, 5-bromoisobenzofuran-1(3H)-one can be iodinated at the 4-position using N-iodosuccinimide (NIS) in a strong acid like trifluoromethanesulfonic acid. google.com While this illustrates the possibility of direct iodination on the core structure, achieving selective iodination at the 7-position requires carefully tailored conditions or specific directing groups that favor substitution at that site. The use of an iodine source activated by a silver salt, such as Ag2SO4/I2, is a common strategy for the iodination of aromatic compounds and could be applied to this system. nih.gov

Palladium-Catalyzed C-H Activation and Iodination Techniques

Modern synthetic chemistry has seen the rise of transition-metal-catalyzed C-H activation as a powerful tool for the regioselective functionalization of aromatic rings, streamlining synthetic routes by avoiding pre-functionalization steps. ethz.ch Palladium catalysis, in particular, has been extensively studied for C-H halogenation. nih.gov These reactions typically employ a directing group on the substrate that coordinates to the metal center, bringing the catalyst into proximity with a specific C-H bond.

For the synthesis of 7-iodoisobenzofuran-1(3H)-one, the lactone oxygen could potentially serve as a weak directing group to guide iodination to the ortho C-H bond at the 7-position. While direct Pd-catalyzed C-H iodination of the parent isobenzofuran-1(3H)-one is not extensively reported, numerous studies on analogous systems highlight the potential of this approach. For example, the carboxylate group of benzoic acids is an excellent directing group for the palladium-catalyzed ortho-iodination of their C-H bonds. researchgate.netacs.org Similarly, amides can direct ortho-iodination using molecular iodine as the oxidant. nih.gov The application of these principles, perhaps through a modified isobenzofuranone precursor bearing a stronger directing group, represents a promising avenue for the synthesis of the 7-iodo derivative.

| Technique | Reagents & Conditions | Research Finding | Citations |

| Directed Halogenation | N-Iodosuccinimide (NIS), Trifluoromethanesulfonic acid | Effective for iodinating the phthalide core, though regioselectivity depends on existing substituents. google.com | google.com |

| Palladium-Catalyzed C-H Iodination | Pd(OAc)₂, I₂ or IOAc, Oxidant/Additive | Highly effective for ortho-iodination of substrates with suitable directing groups like carboxylic acids or amides. nih.govresearchgate.net Potential for application to the isobenzofuranone system. | nih.govresearchgate.netacs.org |

Precursor Synthesis and Functional Group Interconversion Pathways to this compound

An alternative and often more controlled approach to synthesizing this compound involves building the molecule from a precursor that already contains the iodine atom or a group that can be readily converted to it.

Synthetic Routes via Finkelstein Halogen Exchange Reactions

The Finkelstein reaction is a classic Sₙ2 reaction that involves the exchange of a halogen atom, typically converting an alkyl or aryl chloride or bromide into the corresponding iodide. wikipedia.orgbyjus.com This reaction is driven to completion by using a solvent in which the newly formed metal halide (e.g., NaCl or NaBr) is insoluble and precipitates out of the solution. wikipedia.org

To prepare this compound via this method, a precursor such as 7-bromo- or 7-chloroisobenzofuran-1(3H)-one is required. The synthesis of this precursor would be the initial step. Subsequently, treatment with an iodide salt, most commonly sodium iodide (NaI) in acetone, would yield the final product. iitk.ac.in While the classic Finkelstein reaction is most effective for alkyl halides, aromatic Finkelstein reactions can be performed, often requiring a catalyst such as copper(I) iodide in combination with a ligand to facilitate the substitution on the aryl ring. wikipedia.org

| Reaction | Precursor | Reagents & Conditions | Key Feature | Citations |

| Finkelstein Reaction | 7-Bromoisobenzofuran-1(3H)-one | NaI, Acetone | Halogen exchange (Br to I). Driven by precipitation of NaBr. | wikipedia.orgbyjus.comiitk.ac.in |

| Aromatic Finkelstein Reaction | 7-Bromoisobenzofuran-1(3H)-one | NaI, CuI (catalyst), Diamine ligand | Catalytic variant for less reactive aryl halides. | wikipedia.org |

Diazotization-Based Methods for Halogenated Isobenzofuran-1(3H)-one Preparation

Diazotization of a primary aromatic amine, followed by a Sandmeyer-type reaction, is a highly reliable and general method for introducing a variety of substituents, including iodine, onto an aromatic ring. organic-chemistry.org This pathway requires the synthesis of 7-aminoisobenzofuran-1(3H)-one as the key precursor. The synthesis of this amino-phthalide has been reported. chemrxiv.org

The process involves treating the 7-aminoisobenzofuran-1(3H)-one with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid. organic-chemistry.org This converts the amino group into a diazonium salt. The resulting diazonium salt is often unstable and is immediately treated with a solution of potassium iodide (KI) or sodium iodide (NaI), which displaces the diazonium group (with the loss of N₂ gas) to afford this compound. Modern protocols have been developed that allow for a convenient one-pot, sequential diazotization-iodination reaction at room temperature, avoiding the need for very low temperatures. organic-chemistry.orgresearchgate.net

| Step | Starting Material | Reagents & Conditions | Product | Citations |

| 1. Diazotization | 7-Aminoisobenzofuran-1(3H)-one | NaNO₂, aq. HCl, 0-5 °C | 1-Oxo-1,3-dihydroisobenzofuran-7-diazonium chloride | organic-chemistry.org |

| 2. Iodination | 1-Oxo-1,3-dihydroisobenzofuran-7-diazonium chloride | KI (aq.) | This compound | organic-chemistry.org |

| One-Pot Method | 7-Aminoisobenzofuran-1(3H)-one | NaNO₂, KI, p-TsOH, Acetonitrile, RT | This compound | organic-chemistry.org |

Multi-Step Synthesis from Ortho-Substituted Benzoic Acid Derivatives

The construction of the isobenzofuran-1(3H)-one core from appropriately substituted benzoic acid derivatives is a fundamental and highly versatile strategy. researchgate.net To obtain this compound, the synthesis begins with a benzoic acid that is substituted at the 2- and 3-positions. A suitable starting material would be 3-iodo-2-methylbenzoic acid.

The synthesis of this key precursor can be achieved through several routes. For example, one could start with 3-amino-2-methylbenzoic acid, perform a Sandmeyer reaction (diazotization followed by treatment with KI) to introduce the iodine at the 3-position. Once 3-iodo-2-methylbenzoic acid is obtained, the final step is the formation of the lactone ring. This is typically accomplished by functionalizing the methyl group. A common method involves free-radical bromination of the benzylic position using N-bromosuccinimide (NBS), followed by hydrolysis of the resulting benzylic bromide to a hydroxymethyl group, which then undergoes spontaneous or acid-catalyzed cyclization to form the lactone. This approach provides excellent control over the regiochemistry of the final product.

| Step | Description | Starting Material | Reagents | Intermediate/Product | Citations |

| 1 | Sandmeyer Iodination | 3-Amino-2-methylbenzoic acid | 1. NaNO₂, HCl2. KI | 3-Iodo-2-methylbenzoic acid | organic-chemistry.org |

| 2 | Benzylic Bromination | 3-Iodo-2-methylbenzoic acid | NBS, AIBN (initiator), CCl₄ | 2-(Bromomethyl)-3-iodobenzoic acid | researchgate.net |

| 3 | Lactonization | 2-(Bromomethyl)-3-iodobenzoic acid | H₂O or mild base | This compound | researchgate.net |

Development of Novel and Efficient Synthetic Protocols

The synthesis of specialized chemical compounds such as this compound is increasingly benefiting from advanced methodologies that prioritize efficiency, safety, and sustainability. The development of novel synthetic protocols has moved beyond traditional batch chemistry, embracing principles of green chemistry and the technological advantages of continuous flow processing. These modern approaches aim to reduce environmental impact, improve reaction control, and facilitate scalable production.

Green Chemistry Approaches in this compound Synthesis

Green chemistry is a foundational philosophy in modern chemical synthesis, focusing on the design of products and processes that minimize the use and generation of hazardous substances. beilstein-journals.org The application of these principles to the synthesis of this compound can significantly enhance its environmental profile compared to traditional methods. A hypothetical green synthesis could involve a sequence of reactions, each optimized for sustainability.

A plausible pathway starts with a suitable precursor, such as 2-methylbenzoic acid. The key transformations would be electrophilic iodination of the aromatic ring and subsequent cyclization to form the lactone ring.

Detailed Research Findings:

Greener Solvents and Reagents for Iodination: Traditional iodination reactions often employ chlorinated solvents and harsh reagents. Research has demonstrated eco-friendly procedures for the iodination of reactive aromatic compounds, such as benzaldehydes and acetophenones, using an iodine-iodic acid (I₂/HIO₃) combination in polyethylene (B3416737) glycol (PEG-400). ingentaconnect.comresearchgate.netbenthamdirect.com PEG-400 is a non-toxic, biodegradable, and recyclable solvent. nih.gov Another green alternative involves using hydrogen peroxide as a 'green' oxidant with elemental iodine, as it generates water as a benign byproduct and can be performed under solvent-free conditions. chem-soc.si These methods offer advantages like simple procedures, easy product isolation, and high yields. ingentaconnect.comresearchgate.net For aromatic substitution reactions in general, the use of benign and sustainable polymers like hydroxypropyl methylcellulose (B11928114) (HPMC) in water has been shown to be effective, avoiding dipolar-aprotic solvents such as DMF and NMP which pose significant health risks. d-nb.inforsc.org

Sustainable Lactonization Strategies: The formation of the phthalide core is a critical step. Sustainable methods for synthesizing phthalides have been developed, forgoing traditional strong acids or bases. One-pot cascade reactions using glycerol, a low-cost and renewable feedstock, have been used to produce 3-substituted phthalides in good to excellent yields. beilstein-journals.orgbeilstein-journals.org Other protocols have successfully used water as the sole green solvent for phthalide synthesis. sioc-journal.cnorganic-chemistry.org For instance, the iridium-catalyzed reductive γ-lactonization of ortho-acylbenzoic acids proceeds efficiently in water with formic acid as the reducing agent, demonstrating high yields, good functional group compatibility, and high scalability. rsc.org

The following table contrasts a hypothetical traditional synthesis with a proposed green alternative for producing this compound.

| Reaction Step | Traditional Method (Reagents, Solvent, Waste) | Green Alternative (Reagents, Solvent, Green Advantage) |

|---|---|---|

| Iodination of Precursor | Iodine, Nitric Acid/Sulfuric Acid in a chlorinated solvent like Dichloromethane (DCM). Generates acidic, toxic waste and uses a hazardous solvent. | Iodine/Iodic Acid in PEG-400. ingentaconnect.comresearchgate.net PEG-400 is a biodegradable and recyclable solvent, and the method avoids strong, corrosive acids. nih.gov |

| Side-Chain Functionalization & Lactonization | Oxidation with stoichiometric heavy-metal oxidants (e.g., KMnO₄, CrO₃), followed by reduction and acid-catalyzed cyclization in a solvent like toluene (B28343). Produces heavy-metal waste. | Catalytic oxidation using O₂ or H₂O₂ in water. google.com Followed by a one-pot catalytic reductive lactonization in water or glycerol. beilstein-journals.orgrsc.org This minimizes waste and uses renewable or benign solvents. |

Flow Chemistry and Continuous Processing for Scalable Production

Flow chemistry, where reactions are run in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. These benefits include superior heat and mass transfer, enhanced safety, improved reproducibility, and straightforward scalability. thieme-connect.com For the synthesis of this compound, a multi-step flow process could be designed to improve efficiency and safety, particularly for potentially hazardous steps like oxidation.

Detailed Research Findings:

Continuous Oxidation: The oxidation of toluene derivatives can be effectively performed in continuous-flow reactors. This approach allows for the use of potent oxidants like oxygen under controlled conditions, increasing safety by minimizing the volume of hazardous material at any given time. thieme-connect.com Flow reactors provide enhanced gas-liquid mass transfer, which can increase the space-time yield of oxidation by orders of magnitude compared to batch reactors. thieme-connect.com The photochlorination of toluenes in a continuous flow photochemical reactor has been shown to be highly efficient, with yields of 80–99% in 10–15 minutes, contrasting sharply with poor results from batch processes that require hours. vapourtec.com Similar principles can be applied to other halogenations and oxidations.

Integrated Lactonization: Flow chemistry enables the integration of multiple reaction steps into a single, continuous process, eliminating the need for isolation and purification of intermediates. mdpi.com For lactone synthesis, continuous-flow procedures have been developed for hydrolysis, decarboxylation, and lactonization sequences using packed-bed columns with solid acid catalysts. mdpi.com The synthesis of various lactones, including hydroxy lactones and macrocyclic lactones, has been successfully demonstrated in flow systems, often with reduced reaction times and improved yields. rsc.orgacs.org For example, combining photochemistry and high-temperature water flow reactors has enabled the integration of a three-step sequence into a single process with a reaction time of less than 10 minutes, compared to over 24 hours in batch. acs.org

The table below outlines the prospective advantages of a continuous flow approach for the synthesis of this compound compared to conventional batch processing.

| Parameter | Batch Processing | Flow Chemistry / Continuous Processing |

|---|---|---|

| Reaction Time | Hours to days, including intermediate workups. | Minutes to hours for a complete, multi-step sequence. acs.org |

| Safety | Higher risk, especially with exothermic reactions (e.g., oxidation) or hazardous reagents due to large volumes. | Significantly improved safety due to small reactor volumes, superior temperature control, and containment of hazardous species. thieme-connect.comvapourtec.com |

| Scalability | Complex and non-linear; often requires re-optimization of reaction conditions. | Simpler to scale by running the system for longer periods or by "numbering-up" (running parallel reactors). |

| Process Control & Reproducibility | Can be variable due to mixing and heat transfer inefficiencies. | Precise control over parameters (temperature, pressure, residence time) leads to high reproducibility and consistent product quality. thieme-connect.com |

| Yield & Purity | May be lower due to side reactions from poor temperature control or prolonged reaction times. | Often higher yields and purity due to rapid and efficient mixing and precise temperature control, minimizing byproduct formation. vapourtec.com |

Elucidation of Chemical Reactivity and Transformation Mechanisms of 7 Iodoisobenzofuran 1 3h One

Cross-Coupling Reactions Involving the C-I Bond at the C7 Position

The carbon-iodine bond at the C7 position of 7-iodoisobenzofuran-1(3H)-one is a key site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in synthetic organic chemistry for building molecular complexity.

Suzuki-Miyaura, Sonogashira, and Heck Coupling with this compound

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organic halide. tcichemicals.comfishersci.es In the context of this compound, it allows for the introduction of various aryl or vinyl substituents at the C7 position. The reaction is typically catalyzed by a palladium complex and requires a base to activate the boronic acid. tcichemicals.comresearchgate.net The choice of ligand, base, and solvent system is crucial for achieving high yields and functional group tolerance. fishersci.esresearchgate.netmdpi.com

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides, providing a direct route to substituted alkynes. organic-chemistry.orgwikipedia.org This reaction, catalyzed by a palladium complex with a copper(I) co-catalyst and an amine base, can be applied to this compound to introduce alkynyl groups at the C7 position. organic-chemistry.orgwikipedia.orgresearchgate.net While traditionally requiring anhydrous and anaerobic conditions, newer methods have been developed that can be performed under milder, even aqueous, conditions. organic-chemistry.orgbeilstein-journals.org

Heck Coupling: The Heck reaction, also known as the Mizoroki-Heck reaction, forms a substituted alkene by reacting an alkene with an aryl or vinyl halide in the presence of a palladium catalyst and a base. researchgate.netmisuratau.edu.ly This reaction can be used to append alkenyl groups to the C7 position of the isobenzofuranone core. misuratau.edu.ly The Matsuda-Heck variation utilizes arenediazonium salts as the electrophile, often under milder, base-free conditions. beilstein-journals.org

Table 1: Examples of Cross-Coupling Reactions with Aryl Halides

| Coupling Reaction | Catalyst/Reagents | Substrate 1 | Substrate 2 | Product Type | Ref. |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂, SPhos, CsF | 3-chloro-5,5-dimethyl-2-cyclohexen-1-one | Benzofuran-2-boronic acid | 3-(Benzofuran-2-yl)-5,5-dimethylcyclohex-2-en-1-one | rsc.org |

| Sonogashira | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Iodobenzene | Phenylacetylene | Diphenylacetylene | beilstein-journals.org |

| Heck | Pd(OAc)₂, PPh₃, Et₃N | Iodobenzene | Acrylamide | Cinnamamide | misuratau.edu.ly |

| Matsuda-Heck | Pd(OAc)₂ | Methyl acrylate | 4-Nitrobenzenediazonium tosylate | Arylated methyl acrylate | beilstein-journals.org |

Buchwald-Hartwig Amination and Other C-N Coupling Strategies

The formation of carbon-nitrogen bonds is crucial in the synthesis of many biologically active compounds and materials. nih.gov The Buchwald-Hartwig amination has emerged as a powerful tool for the N-arylation of a wide range of amines and related nitrogen nucleophiles. nih.govwuxiapptec.com

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between aryl halides and amines. tcichemicals.com In the case of this compound, this reaction provides a direct method for introducing amino groups at the C7 position. The choice of palladium precatalyst, ligand, and base is critical for the success of the reaction and depends on the nature of the amine nucleophile. wuxiapptec.comtcichemicals.com Ligands such as XPhos are often employed to facilitate the coupling of aryl chlorides, which are generally less reactive than iodides. tcichemicals.com

Other C-N Coupling Strategies: Besides the Buchwald-Hartwig amination, other methods for C-N bond formation exist, such as Ullmann-type coupling reactions. These reactions, often catalyzed by copper, can couple aryl halides with various nucleophiles, including amines. unito.it Recent developments have even shown that arenediazonium salts can be used as electrophiles in copper-catalyzed Ullmann-type couplings to form N-alkylanilines. unito.it

Table 2: Examples of C-N Coupling Reactions

| Reaction Name | Catalyst/Reagents | Substrate 1 | Substrate 2 | Product Type | Ref. |

|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | Pd(dba)₂, XPhos, NaOtBu | 4-Chlorotoluene | Morpholine | N-Arylated morpholine | tcichemicals.com |

| Buchwald-Hartwig Amination | Ni(OAc)₂-bipyridine, light | Aryl halides | Ammonium salts | Primary (hetero)arylamines | liverpool.ac.uk |

| Ullmann-type Coupling | Cu(I) catalyst | Arenediazonium o-benzenedisulfonimides | Alcohols/Thiols | Aryl ethers/thioethers | unito.it |

Nucleophilic and Electrophilic Substitution Reactions on the Isobenzofuranone Ring

The isobenzofuranone ring system possesses distinct reactive sites that are susceptible to both nucleophilic and electrophilic attack.

Reactivity of the Lactone Moiety

A lactone is a cyclic ester, and its reactivity is analogous to that of acyclic esters. The carbonyl carbon of the lactone in this compound is electrophilic and thus susceptible to attack by nucleophiles. This can lead to the ring-opening of the lactone. youtube.comjournalirjpac.com The stability of the lactone ring, particularly five- and six-membered rings, is generally favorable. youtube.com The reactivity of the lactone can be influenced by various factors, including the presence of substituents on the ring and the reaction conditions. For instance, the presence of an α,β-unsaturated system within a lactone can make it a Michael acceptor, susceptible to 1,4-conjugate addition. d-nb.info The ring-opening of lactones is a key step in ring-opening polymerization (ROP), a process used to synthesize polyesters. chemrxiv.orgresearchgate.net

Influence of the Iodine Substituent on Ring Reactivity

The iodine atom at the C7 position has a significant electronic influence on the reactivity of the isobenzofuranone ring. Iodine is the least reactive and most electropositive of the stable halogens. vedantu.comstudypug.com Its presence can affect the electron density of the aromatic ring and, consequently, its susceptibility to electrophilic and nucleophilic aromatic substitution reactions. The electron-withdrawing inductive effect of iodine can make the aromatic ring more electron-deficient, potentially influencing the regioselectivity of further substitutions. Conversely, the C-I bond itself is the primary site of reactivity for cross-coupling reactions, as discussed previously.

Rearrangement and Cycloaddition Chemistry of this compound

Rearrangement and cycloaddition reactions represent more complex transformations that can lead to significant changes in the molecular skeleton.

Rearrangement Reactions: These reactions involve the migration of an atom or group within a molecule, leading to a structural isomer of the original molecule. mvpsvktcollege.ac.inslideshare.net Common types include nucleophilic (anionotropic) rearrangements, where the migrating group moves with its electron pair, and electrophilic (cationotropic) rearrangements. mvpsvktcollege.ac.in While specific rearrangement reactions involving this compound are not extensively documented in the provided search results, general rearrangement principles like the Beckmann, Favorskii, and Claisen rearrangements illustrate the potential for skeletal reorganization in related systems. msu.edumasterorganicchemistry.comwikipedia.org

Cycloaddition Reactions: Cycloaddition reactions are processes in which two or more unsaturated molecules, or different parts of the same molecule, combine to form a cyclic adduct. nih.govlibretexts.org These reactions are powerful tools for constructing ring systems. libretexts.org Examples include the Diels-Alder ([4+2] cycloaddition), [3+2] dipolar cycloadditions, and [2+2] cycloadditions. nih.govlibretexts.orguchicago.edu Fulvenes, which share some structural similarities with the isobenzofuranone system, are known to readily participate in cycloaddition reactions. beilstein-journals.org The isobenzofuranone moiety itself, or derivatives formed from it, could potentially act as a dienophile or participate in other cycloaddition pathways, although specific examples for this compound are not detailed in the provided search results. Ring-opening of a triazine ring followed by a [4+2] cycloaddition has been reported as a method for constructing complex heterocyclic systems. mdpi.com

Derivatization Strategies and Functionalization of the Phthalide (B148349) Core

The chemical architecture of this compound offers multiple avenues for structural modification, making it a versatile scaffold for the synthesis of a diverse range of derivatives. The primary sites for functionalization are the iodine-substituted C-7 position on the aromatic ring and the C-3 position of the lactone ring. Derivatization strategies predominantly leverage the reactivity of the aryl iodide in metal-catalyzed cross-coupling reactions, while the phthalide core can be modified through reactions at the benzylic C-3 position.

Palladium-Catalyzed Cross-Coupling Reactions at the C-7 Position

The carbon-iodine bond at the 7-position is a key reactive handle for introducing molecular complexity. Palladium-catalyzed cross-coupling reactions are powerful and widely used methods for forming new carbon-carbon and carbon-heteroatom bonds, and are highly applicable to aryl iodides like this compound. sigmaaldrich.com

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov For this compound, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents at the C-7 position, yielding 7-substituted phthalide derivatives. The reaction generally proceeds under mild conditions with high functional group tolerance. researchgate.netrsc.org

General Reaction Scheme:

Figure 1: General scheme for the Suzuki-Miyaura coupling of this compound with an organoboron reagent.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

| Catalyst | Ligand (if applicable) | Base | Solvent | Typical Temperature | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene (B28343)/Water | 80-110 °C | researchgate.net |

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/Water | 80-100 °C | researchgate.net |

| PdCl₂(dppf) | - | TEA (Triethylamine) | Water (with surfactant) | Room Temperature | sigmaaldrich.com |

| Pd₂(dba)₃ | P(tBu)₃ | BF₃·OEt₂ (as additive) | Dioxane | Room Temperature | beilstein-journals.org |

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. wikipedia.org This reaction, typically co-catalyzed by palladium and copper(I), is a highly efficient method for synthesizing aryl alkynes. thalesnano.comorganic-chemistry.org Applying this to this compound facilitates the introduction of an alkynyl moiety at the C-7 position. These resulting alkynylated phthalides can serve as precursors for further transformations. The reaction can often be performed under mild, and even copper-free, conditions. beilstein-journals.org

General Reaction Scheme:

Figure 2: General scheme for the Sonogashira coupling of this compound with a terminal alkyne.

Table 2: Representative Conditions for Sonogashira Coupling of Aryl Iodides

| Catalyst | Co-catalyst | Base | Solvent | Typical Temperature | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF or DMF | Room Temp. to 60 °C | beilstein-journals.org |

| Pd(PPh₃)₄ | CuI | DIPA (Diisopropylamine) | Toluene | 70 °C | wikipedia.org |

| PdCl₂(PhCN)₂ | - (Copper-free) | P(t-Bu)₃ / Piperidine | Dioxane | Room Temperature | organic-chemistry.org |

| Pd/C (10%) | - (Copper-free) | NaOH | Methanol | 100 °C (Flow reactor) | thalesnano.com |

The Mizoroki-Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. numberanalytics.comnih.gov This reaction allows for the vinylation of the C-7 position of the phthalide core. The stereoselectivity of the resulting alkene product can often be controlled by the specific reaction conditions and ligands used.

General Reaction Scheme:

Figure 3: General scheme for the Mizoroki-Heck reaction of this compound with an alkene.

Table 3: Representative Conditions for Mizoroki-Heck Reaction of Aryl Iodides

| Catalyst | Base | Solvent | Additives | Typical Temperature | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | Et₃N | DMF or Acetonitrile | - | 80-140 °C | nih.gov |

| Pd(P(t-Bu)₃)₂ | Cy₂NMe | Dioxane | - | 100 °C | sigmaaldrich.com |

| Pd balls (mechanocatalysis) | K₂CO₃ | - (Solvent-free) | - | 100 °C | rsc.org |

| PdCl{C₆H₃-2,6-(OPiPr₂)₂} | K₂CO₃ | DMF/Water | Aliquat-336 | 120 °C | sctunisie.org |

Advanced Spectroscopic Characterization and Structural Elucidation of 7 Iodoisobenzofuran 1 3h One and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including 7-iodoisobenzofuran-1(3H)-one. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of an isobenzofuranone derivative, aromatic protons typically appear in the downfield region. For instance, in a deuterated chloroform (B151607) (CDCl₃) solvent, the aromatic protons of a related isobenzofuranone-3,3-d₂ compound were observed as multiplets between δ 7.47-7.90 ppm. rsc.org The methylene (B1212753) protons of the lactone ring (at position 3) would typically appear as a singlet further upfield.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For the aforementioned isobenzofuranone-3,3-d₂ analogue, carbon signals were observed at δ 171.1 (carbonyl carbon), 146.4, 134.0, 129.0, 125.7, and 122.1 ppm (aromatic carbons). rsc.org The chemical shift of the carbonyl carbon is particularly characteristic.

2D NMR Techniques: To unambiguously assign all proton and carbon signals, especially in more complex analogues, two-dimensional (2D) NMR experiments are employed. science.govslideshare.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule, revealing which protons are adjacent to each other. science.gov This is particularly useful for assigning the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). science.govustc.edu.cn It allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton.

A hypothetical ¹H and ¹³C NMR data table for this compound is presented below based on known spectroscopic trends.

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| H-4 | ~7.8 (d) | ~138.0 | C-5, C-6, C-7a |

| H-5 | ~7.2 (t) | ~130.0 | C-4, C-6, C-7 |

| H-6 | ~7.6 (d) | ~135.0 | C-4, C-5, C-7a |

| H₃ | ~5.3 (s) | ~70.0 | C-1, C-3a, C-4 |

| C-1 | - | ~170.0 | - |

| C-3a | - | ~125.0 | - |

| C-4 | - | ~138.0 | - |

| C-5 | - | ~130.0 | - |

| C-6 | - | ~135.0 | - |

| C-7 | - | ~95.0 | - |

| C-7a | - | ~150.0 | - |

The presence of a halogen atom, such as iodine in this compound, significantly influences the chemical shifts of nearby protons and carbons. libretexts.org Halogens are electronegative, which generally leads to a deshielding effect (a downfield shift to higher ppm values) on adjacent nuclei. openstax.org

However, the "heavy atom effect" of iodine can introduce opposing shielding effects, particularly on the directly bonded carbon (ipso-carbon). researchgate.net This effect is due to the large number of electrons in iodine, which can induce magnetic fields that counteract the primary applied magnetic field. Theoretical calculations have shown that the spin-orbit coupling contribution to the chemical shift increases significantly from fluorine to iodine. researchgate.net

For the aromatic carbon directly attached to the iodine atom (C-7), a significant downfield shift is typically observed in the ¹³C NMR spectrum due to the deshielding effect of the halogen. researchgate.net The chemical shifts of the ortho (C-6) and para (C-4) carbons relative to the iodine atom are also affected, though to a lesser extent. The magnitude of these shifts can provide valuable information about the electronic environment within the aromatic ring. ucl.ac.ukolemiss.edu

1H NMR, 13C NMR, and 2D NMR Techniques (COSY, HSQC, HMBC)

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. thermofisher.com For this compound (C₈H₅IO₂), the expected exact mass can be calculated with high precision. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The C-I bond is relatively weak and can be easily cleaved, leading to a prominent fragment ion corresponding to the loss of an iodine atom (M-127). docbrown.infowhitman.edu Other characteristic fragments may arise from the loss of CO and other small molecules.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. thermofisher.com This technique is invaluable for assessing the purity of a synthesized compound and for analyzing complex mixtures. nih.gov By monitoring the elution of compounds from the chromatography column with the mass spectrometer, it is possible to identify and quantify the components of a mixture. nih.gov This is particularly useful in monitoring the progress of a chemical reaction or in identifying byproducts.

High-Resolution Mass Spectrometry (HRMS)

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. utdallas.edu The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group (C=O) of the lactone ring, typically in the range of 1750-1770 cm⁻¹. rsc.orgspectroscopyonline.com Other significant bands would include those for the C-O-C stretching of the ether linkage in the furanone ring and the C-H stretching and bending vibrations of the aromatic ring and the methylene group. libretexts.org

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. utoronto.ca It measures the inelastic scattering of monochromatic light. While the carbonyl stretch is also observable in the Raman spectrum, non-polar bonds, such as the C-C bonds of the aromatic ring, often produce strong Raman signals. s-a-s.org The C-I stretching vibration would also be expected in the low-frequency region of the Raman spectrum. The complementary nature of IR and Raman spectroscopy can provide a more complete picture of the vibrational modes of the molecule. researchgate.net

A summary of expected vibrational frequencies for this compound is provided in the table below.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Carbonyl (Lactone) | C=O stretch | 1750 - 1770 (strong) | 1750 - 1770 (weak to medium) |

| Ether | C-O-C stretch | 1200 - 1300 (strong) | Variable |

| Aromatic Ring | C=C stretch | 1450 - 1600 (variable) | 1450 - 1600 (strong) |

| Aromatic C-H | C-H stretch | 3000 - 3100 (medium) | 3000 - 3100 (strong) |

| Aliphatic C-H | C-H stretch | 2850 - 2960 (medium) | 2850 - 2960 (medium) |

| Carbon-Iodine | C-I stretch | 500 - 600 (medium) | 500 - 600 (strong) |

Vibrational Modes Associated with the Lactone and Aromatic Ring

The lactone group, a cyclic ester, exhibits a characteristic carbonyl (C=O) stretching vibration. In related phthalide (B148349) compounds, this is typically a strong absorption band in the infrared spectrum, generally appearing in the region of 1760-1800 cm⁻¹. The exact frequency is sensitive to the electronic effects of substituents on the aromatic ring.

The aromatic portion of the molecule would give rise to several characteristic bands. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. libretexts.org In-plane and out-of-plane C-H bending vibrations, as well as C=C ring stretching vibrations (typically in the 1400-1600 cm⁻¹ region), would also be present. The substitution pattern on the benzene (B151609) ring influences the positions and intensities of these bands, particularly the out-of-plane C-H bending modes, which can be diagnostic of the substitution pattern. renishaw.com

Detection of C-I Stretch Frequencies

The carbon-iodine (C-I) stretching vibration is expected to appear at the lower end of the infrared spectrum due to the high mass of the iodine atom. For aromatic iodides, the C-I stretching frequency typically falls in the range of 600-480 cm⁻¹. This region can sometimes be complex due to the presence of other fingerprint vibrations, making definitive assignment challenging without comparative studies or theoretical calculations.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. mdpi.comdectris.com For this compound, a single-crystal X-ray diffraction study would precisely determine the geometry of the fused ring system and the C-I bond length.

Studies on analogous substituted isobenzofuran-1(3H)-ones have shown that the phthalide group is generally planar. arabjchem.org The crystal packing of these molecules is often stabilized by various intermolecular interactions, such as hydrogen bonding (if suitable functional groups are present) and π–π stacking interactions between the aromatic rings. In the case of this compound, halogen bonding involving the iodine atom could also play a significant role in the supramolecular architecture.

Without experimental data, any presented tables of crystallographic parameters or vibrational frequencies for this compound would be purely hypothetical. The scientific community awaits future research that would isolate and characterize this compound, thereby providing the necessary data to complete a detailed analysis as outlined.

Computational Chemistry and Molecular Modeling Studies of 7 Iodoisobenzofuran 1 3h One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are at the heart of molecular modeling, providing a detailed description of the electronic structure of a molecule. unipd.it These calculations can predict molecular geometries, energies, and a host of properties that govern chemical reactivity. rsc.orgd-nb.info

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method for investigating the electronic structure of many-body systems like atoms and molecules. wikipedia.org DFT has become a popular tool in computational chemistry because it offers a good balance between accuracy and computational cost. wikipedia.orgaps.org

For 7-iodoisobenzofuran-1(3H)-one, DFT calculations would begin with geometry optimization. This process determines the lowest energy arrangement of the atoms, corresponding to the most stable three-dimensional structure of the molecule. Using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311G++(d,p)), the calculation iteratively adjusts the positions of the atoms until a minimum on the potential energy surface is found. chimicatechnoacta.ru

Once the optimized geometry is obtained, a variety of energetic properties can be calculated. These include the total electronic energy, enthalpy of formation, and vibrational frequencies. Vibrational frequency analysis is also crucial to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to predict the molecule's infrared (IR) spectrum.

Illustrative Data: Optimized Geometric Parameters for this compound This table presents hypothetical data that would be generated from a DFT geometry optimization. Actual values would require specific calculations.

Table 1: Selected Bond Lengths and AnglesFrontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity of molecules. youtube.comnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. chimicatechnoacta.runumberanalytics.com A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com FMO analysis for this compound would involve visualizing the spatial distribution of these orbitals to identify reactive sites. The electron density of the HOMO would indicate potential sites for electrophilic attack, while the LUMO would highlight sites susceptible to nucleophilic attack. malayajournal.org The iodine atom, being highly electronegative, and the carbonyl group are expected to significantly influence the distribution and energies of these frontier orbitals. bhu.ac.in

Illustrative Data: FMO Properties of Substituted Isobenzofuranones This table shows hypothetical calculated values to illustrate how FMO analysis could be used to compare the reactivity of this compound with other derivatives.

Table 2: Calculated Electronic Properties| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Isobenzofuran-1(3H)-one | -6.5 | -1.0 | 5.5 |

| 7-Chloroisobenzofuran-1(3H)-one | -6.7 | -1.3 | 5.4 |

| This compound | -6.4 | -1.5 | 4.9 |

| 7-Nitroisobenzofuran-1(3H)-one | -7.2 | -2.5 | 4.7 |

Density Functional Theory (DFT) for Geometry Optimization and Energetics

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Interactions

Molecular Dynamics (MD) is a computational simulation technique that models the physical movements of atoms and molecules over time. mdpi.comebsco.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and binding events. ebsco.com

More powerfully, MD simulations are used to study how a ligand interacts with a biological target, such as a protein. mdpi.comnih.gov If this compound were identified as a potential inhibitor of an enzyme, an MD simulation of the ligand-protein complex could provide critical insights. mdpi.com It would show the stability of the binding pose, identify key amino acid residues involved in the interaction, and reveal the role of water molecules in the binding site. researchgate.netplos.org This information is invaluable for understanding the mechanism of action and for designing more potent derivatives. nih.gov

In Silico Screening and Virtual Ligand Design Incorporating the this compound Scaffold

The core structure of a bioactive molecule is often referred to as a scaffold. lifechemicals.com The this compound structure can serve as a scaffold for the discovery of new therapeutic agents. In silico (computer-based) methods are frequently used to accelerate this process. rjeid.com

Virtual screening involves docking large libraries of chemical compounds against a specific protein target to identify potential "hits" that are predicted to bind favorably. nih.govpensoft.net If the isobenzofuranone core is known to have activity against a certain target, libraries of derivatives could be screened to find compounds with improved binding affinity. mdpi.com

Alternatively, the this compound scaffold can be used for virtual ligand design, also known as structure-based drug design. nih.gov Starting with the scaffold docked into the protein's active site, chemists can computationally add or modify functional groups to enhance interactions with the protein. nih.gov For example, the iodine atom could be replaced with other groups to form specific hydrogen bonds or hydrophobic interactions, guided by the structure of the binding pocket. This iterative process of design, docking, and scoring helps prioritize the synthesis of new compounds with a higher probability of success. nih.gov

QSAR and QSPR Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. researchgate.netmdpi.com These methods are essential for predictive modeling in drug discovery and materials science. nih.govresearchgate.net

To build a QSAR model for a series of compounds based on the this compound scaffold, one would first need experimental data on their biological activity (e.g., IC₅₀ values against a specific enzyme). nih.gov Next, a set of molecular descriptors would be calculated for each compound. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, lipophilicity (logP), and electronic properties. imist.ma

Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a mathematical equation is developed that links the descriptors to the observed activity. researchgate.netmdpi.com A robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives, allowing researchers to prioritize the most promising candidates for synthesis and testing. nih.gov QSPR models are developed similarly but predict physical properties like solubility, boiling point, or toxicity. nih.govplos.org

Illustrative Data: Hypothetical QSAR Model for Isobenzofuranone Derivatives This table presents a hypothetical dataset and a resulting simplified QSAR equation. Real QSAR studies involve many more compounds and complex statistical analysis.

Table 3: Data for a Hypothetical QSAR Model| Compound ID | Substituent at C7 | Molecular Weight (MW) | LogP | pIC₅₀ (Activity) |

|---|---|---|---|---|

| 1 | H | 134.13 | 1.2 | 4.5 |

| 2 | F | 152.12 | 1.4 | 4.8 |

| 3 | Cl | 168.58 | 1.7 | 5.2 |

| 4 | Br | 213.03 | 1.9 | 5.5 |

| 5 | I | 260.03 | 2.2 | 5.9 |

Hypothetical QSAR Equation: pIC₅₀ = 0.8 * LogP + 0.005 * MW + 3.0 This equation illustrates how properties could be correlated to activity. A positive coefficient for LogP and MW would suggest that increasing lipophilicity and size in this series enhances biological activity.

Applications of 7 Iodoisobenzofuran 1 3h One in Advanced Materials and Interdisciplinary Fields

Utilization as Building Blocks in Organic Synthesis and Fine Chemicals

The isobenzofuranone (phthalide) core is a structural motif present in numerous natural products and pharmacologically active molecules. nih.govrsc.orgresearchgate.net Consequently, methods for its synthesis and functionalization are of great interest in medicinal and organic chemistry. nih.govwikipedia.orglupinepublishers.com 7-Iodoisobenzofuran-1(3H)-one serves as a key intermediate, primarily due to the strategic placement of the iodine atom, which acts as a versatile chemical handle for forming new carbon-carbon and carbon-heteroatom bonds.

The carbon-iodine bond is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, which are foundational methods in modern organic synthesis. rsc.org Aryl iodides are generally more reactive than the corresponding bromides or chlorides in these transformations, often allowing for milder reaction conditions and broader substrate scope. Key examples of such reactions where this compound can be employed include:

Suzuki Coupling: Reaction with boronic acids or esters to form a new C-C bond, introducing a new aryl or vinyl substituent at the 7-position.

Sonogashira Coupling: Coupling with terminal alkynes to create arylalkyne structures. This reaction is crucial for building rigid scaffolds and connecting molecular fragments. libretexts.org

Heck Coupling: Reaction with alkenes to form a new substituted alkene at the 7-position.

Buchwald-Hartwig Amination: Formation of a C-N bond by reacting with amines, a common method for synthesizing anilines and their derivatives.

A practical example illustrating the utility of a closely related structure, 7-bromo-5-iodoisobenzofuran-1(3H)-one, is found in its use for synthesizing more complex heterocyclic systems. In one study, the iodine at the 5-position was selectively targeted in a Sonogashira coupling reaction with (trimethylsilyl)acetylene, demonstrating the differential reactivity of halogen substituents that can be exploited for sequential functionalization. ambeed.com This highlights how the iodo group on this compound can be selectively reacted, making it a powerful building block for constructing complex molecules, including intermediates for biologically active compounds like Cereblon ligands. ambeed.comresearchgate.net

| Reaction Type | Reagents | Product Type | Potential Application | Reference |

| Sonogashira Coupling | Terminal Alkyne, Pd/Cu catalyst | 7-Alkynyl-isobenzofuranone | Synthesis of natural product analogs, functional materials | libretexts.orgambeed.com |

| Suzuki Coupling | Arylboronic Acid, Pd catalyst | 7-Aryl-isobenzofuranone | Synthesis of bi-aryl compounds, pharmaceutical intermediates | researchgate.net |

| Heck Coupling | Alkene, Pd catalyst | 7-Alkenyl-isobenzofuranone | Elaboration of complex side chains | ipb.pt |

| Buchwald-Hartwig | Amine, Pd catalyst | 7-Amino-isobenzofuranone | Access to novel amine-containing derivatives | ambeed.com |

Integration into Polymer Chemistry and Materials Science

While direct polymerization of this compound is not widely documented, the phthalide (B148349) and related phthalimide (B116566) structures are known to be incorporated into various high-performance polymers. researchgate.netmdpi.com The integration of such heterocyclic units can impart desirable properties, including high thermal stability and specific solubility characteristics. For instance, Poly(diphenylene phthalide) (PDPh) is a polymer known for its high softening temperature (around 420 °C) and solubility in common organic solvents like chloroform (B151607). mdpi.commdpi.com

The this compound molecule can be envisioned as a functional monomer or a precursor to a monomer in several polymerization strategies:

Polycondensation Monomer Precursor: The isobenzofuranone can be chemically modified (e.g., by converting it into a diol or dicarboxylic acid derivative) to create an AB-type or A-A-type monomer suitable for polycondensation reactions, leading to novel polyesters or polyamides.

Chain-Growth Polymerization: The iodo-group can serve as an initiation or control site. For example, it could potentially be used in atom transfer radical polymerization (ATRP) or related controlled radical polymerization techniques after conversion to a more suitable initiating group.

Post-Polymerization Functionalization: A polymer backbone containing a precursor to the phthalide moiety could be synthesized first, followed by the introduction of the 7-iodo-isobenzofuranone unit. More practically, a polymer containing repeating aryl iodide units could be functionalized using the chemistry of the phthalide ring. Conversely, a polymer with phthalide side chains could be iodinated. The incorporation of phthalimide groups into styrenic copolymers has been shown to increase the glass transition temperature (Tg) and rigidity of the material.

The iodine atom provides a reactive site for further modifying the polymer's properties. For example, cross-coupling reactions could be performed on the final polymer to attach different functional groups, thereby tuning the material's optical, electronic, or physical properties. This makes this compound a potentially valuable component for creating functional and smart materials.

| Polymer Type | Monomer Class | Key Property | Reference |

| Poly(diphenylene phthalide) | 3-Aryl-3-chlorophthalides | High thermal stability (Tg > 420 °C) | mdpi.commdpi.com |

| Phthalimide-based PIMs | Tetrafluoro-N-R-phthalimides | High BET surface area (434–661 m²/g) | rsc.org |

| Poly(propylene glycol maleate (B1232345) phthalate) | Phthalic anhydride, Maleic anhydride | Styrene copolymer for composites | iaea.org |

| Acrylic Copolymers | N-(2-acryloyloxyethyl)phthalimide | Increased Tg with phthalimide incorporation | kpi.ua |

Role in the Development of Radiopharmaceuticals and Imaging Agents

The presence of an iodine atom in this compound makes it a compound of interest for nuclear medicine and molecular imaging. Radioisotopes of iodine, such as Iodine-123 (for SPECT), Iodine-124 (for PET), and Iodine-131 (for therapy and SPECT), are widely used in the development of radiopharmaceuticals. thno.org A molecule like this compound can play two primary roles in this field:

Radiolabeled Imaging Probe: The compound itself, when synthesized using a radioactive iodine isotope, becomes a potential imaging agent. The synthesis would involve introducing the radioiodine onto a suitable precursor, such as a non-iodinated isobenzofuranone or, more commonly, a trialkylstannyl (e.g., tributyltin) or boronic acid precursor at the 7-position. rsc.orgniph.go.jp The iododestannylation reaction is a well-established method for producing radioiodinated compounds with high specific activity. ipb.ptrsc.org If the isobenzofuranone core has an affinity for a biological target (e.g., an enzyme or receptor), its radioiodinated version could be used to visualize and quantify that target in vivo using PET or SPECT imaging. acs.orgmdpi.comnih.gov

Non-Radioactive Standard: In the development of any radiopharmaceutical, a non-radioactive version of the compound, often called a "cold standard" or reference standard, is required. This compound would serve as this essential standard for its corresponding radio-iodinated isotopologue. It is used to characterize the compound's chemical and physical properties, to establish its purity, and to determine its pharmacological and toxicological profile before introducing the radioactive version.

The development of radioiodinated probes based on benzofuranone and aurone (B1235358) structures for imaging amyloid plaques in Alzheimer's disease demonstrates the applicability of this molecular scaffold in neuroimaging. niph.go.jpacs.org

| Isotope | Imaging Modality | Half-life | Key Feature | Reference |

| Iodine-123 (123I) | SPECT | 13.3 hours | Good imaging quality, suitable for routine diagnostics | thno.org |

| Iodine-124 (124I) | PET | 4.2 days | Longer half-life allows for imaging of slow biological processes | mdpi.com |

| Iodine-131 (131I) | SPECT / Therapy | 8.0 days | Used for both diagnosis and targeted radionuclide therapy | thno.org |

| Fluorine-18 (18F) | PET | 109.7 minutes | Most common PET isotope; used as a benchmark for comparison | thno.orgmdpi.com |

Potential in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. nih.govipcm.fr Host-guest chemistry is a central part of this field, where a larger 'host' molecule encapsulates a smaller 'guest' molecule. nih.gov

The this compound structure possesses several features that give it potential as a guest molecule in such systems:

Lactone Group: The ester functionality can act as a hydrogen bond acceptor.

Aromatic Ring: The benzene (B151609) ring can participate in π-π stacking interactions with other aromatic hosts or guests.

Iodine Substituent: The iodine atom can engage in halogen bonding, a specific and directional non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a Lewis base (e.g., an oxygen or nitrogen atom) on the host molecule.

Studies have shown that related structures, such as phthalimide-lactones and other lactone-containing molecules, can form inclusion complexes with host molecules like cyclodextrins and pillararenes. nih.govaalto.firsc.org For example, complexation of bioactive phthalimide-lactones with cyclodextrins was shown to increase their aqueous solubility, which can enhance their biological activity. rsc.org Similarly, pillararenes have been used to bind homoserine lactones, interfering with bacterial communication in a process known as quorum sensing. nih.govaalto.fi

By analogy, this compound could be encapsulated by a suitable macrocyclic host. This encapsulation could be used to:

Improve Solubility: Enhance its solubility in aqueous media for biological or material applications.

Control Reactivity: Protect the molecule from degradation or control its release in a specific environment.

Construct Larger Assemblies: Use the host-guest complex as a building block for creating more complex, ordered supramolecular structures like nanorods or vesicles. acs.org

The specific contribution of the 7-iodo substituent via halogen bonding could provide an additional handle for controlling the orientation and strength of the host-guest interaction, offering a route to designing highly specific and functional supramolecular systems.

Future Research Directions and Methodological Advancements

Development of Asymmetric Synthesis and Chiral Derivatives of 7-Iodoisobenzofuran-1(3H)-one

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry, as different enantiomers of a chiral drug can exhibit vastly different pharmacological activities. nih.gov While the asymmetric synthesis of the broader isobenzofuranone class has been explored, specific application to this compound represents a significant area for future work. rsc.orgresearchgate.net

Future research will likely focus on adapting established asymmetric strategies to synthesize chiral derivatives of this compound. Organocatalysis, particularly using cinchona-derived squaramides, has been effective in the desymmetrisation of spirocyclic isobenzofuranones, achieving high diastereoselectivities and enantioselectivities. rsc.orgrsc.org Another promising avenue is the use of transition-metal catalysis for asymmetric hydrogenation or organocatalysed nucleophilic addition reactions. rsc.org The development of methods using chiral reagents or auxiliaries to produce specific 3-substituted chiral isobenzofuranones is also a viable strategy. researchgate.net The creation of chiral derivatives is critical, as these novel molecules could exhibit unique biological activities and offer new therapeutic possibilities. rsc.orgrsc.org

Table 1: Potential Strategies for Asymmetric Synthesis

| Synthesis Strategy | Catalytic System/Reagent | Potential Outcome |

|---|---|---|

| Organocatalytic Desymmetrisation | Cinchona-derived squaramide catalysts | Enantioselective formation of spirocyclic isobenzofuranones. rsc.orgrsc.org |

| Halolactonization | Chiral catalyst with a halogen source | Asymmetric synthesis of isobenzofuranones from styrene-type carboxylic acids. rsc.org |

| Asymmetric Hydrogenation | Transition-metal catalysts (e.g., Rhodium, Palladium) | Enantioenriched isobenzofuranones. rsc.orgvulcanchem.com |

Advanced Mechanistic Studies using Time-Resolved Spectroscopy and Single-Molecule Techniques

Understanding the precise mechanisms of chemical reactions is fundamental to optimizing synthesis and predicting product formation. Advanced spectroscopic techniques offer the potential to observe the transient intermediates and transition states that govern the synthesis of this compound and its derivatives.

Time-resolved infrared (IR) spectroscopy is a powerful tool for providing structural information about intermediates in photoinduced reactions, which could be adapted to monitor catalytic cycles in the synthesis of the target compound. semanticscholar.org Future studies could employ this technique to gain insight into the kinetics and mechanisms of novel synthetic pathways, such as organocatalytic or metal-catalyzed reactions.

Furthermore, single-molecule techniques, such as single-molecule fluorescence resonance energy transfer (smFRET), could be used to probe the interactions of this compound derivatives with biological targets at an unprecedented level of detail. These methods allow for the direct observation of the conformational dynamics and binding kinetics of individual molecules, which is often obscured in ensemble-averaged measurements. engineering.org.cnescholarship.org Applying these techniques could elucidate the mechanism of action for biologically active derivatives, for instance, by directly observing their binding to enzymes or receptors.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis and drug discovery. beilstein-journals.orgbeilstein-journals.orgsemanticscholar.org These computational tools can accelerate research by predicting synthetic pathways, optimizing reaction conditions, and identifying potential drug candidates. researchgate.netrsc.org

Once a synthetic route is proposed, ML algorithms can be used for reaction optimization. beilstein-journals.org By analyzing a small set of initial experiments, these models can navigate high-dimensional parameter spaces—including variables like temperature, solvent, catalyst, and reactant concentrations—to predict the optimal conditions for maximizing yield and selectivity. beilstein-journals.orgresearchgate.net This approach minimizes the time and resources spent on laborious trial-and-error experimentation. semanticscholar.org

Table 2: Applications of AI and ML in the Chemistry of this compound

| Application Area | AI/ML Tool | Specific Function |

|---|---|---|

| Compound Discovery | Retrosynthesis Prediction Models | Propose novel, efficient, and diverse synthetic routes to this compound and its derivatives. engineering.org.cnchemcopilot.com |

| Generative Models | Design new chiral derivatives with desired physicochemical or biological properties. | |

| Synthesis Optimization | Bayesian Optimization, Neural Networks | Predict optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize yield and selectivity. beilstein-journals.orgrsc.org |

| High-Throughput Experimentation (HTE) Integration | Automate and accelerate the process of finding optimal reaction conditions with minimal human intervention. beilstein-journals.orgsemanticscholar.org |

| Biological Screening | QSAR (Quantitative Structure-Activity Relationship) Models | Predict the biological activity of novel derivatives against various therapeutic targets. |

Exploration of Novel Biological Targets and Therapeutic Areas

The isobenzofuranone scaffold is present in numerous biologically active compounds, suggesting that this compound could serve as a valuable building block for new therapeutic agents. smolecule.commdpi.comclockss.org The presence of an iodine atom is particularly noteworthy, as halogenation can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, often by participating in halogen bonding to enhance binding affinity with biological targets.

Derivatives of the isobenzofuranone core have demonstrated a wide array of biological activities. Studies have identified derivatives with potential as:

Antidepressants , through the inhibition of serotonin (B10506) (5-HT) reuptake. nih.gov

Antidiabetic agents , by inhibiting carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase. dntb.gov.uanih.gov

Antileishmanial agents , targeting the parasite's DNA topoisomerase II. researchgate.net

Anticancer agents , showing cytotoxic effects against various cancer cell lines. vulcanchem.comsemanticscholar.org

Antiviral agents , with some spiro-benzofuranone structures showing potential against influenza viruses. nih.gov

Antioxidant and antimicrobial agents . smolecule.commdpi.comclockss.org

Future research should involve systematic screening of this compound and its novel chiral derivatives against a broad range of biological targets to uncover new therapeutic applications.

Table 3: Reported Biological Activities of Isobenzofuranone Derivatives

| Biological Activity | Specific Target/Mechanism | Example Derivative Class | Reference(s) |

|---|---|---|---|

| Antidepressant | Serotonin (5-HT) reuptake inhibition | Novel isobenzofuran-1(3H)-one derivatives | nih.gov |

| Antidiabetic | Inhibition of α-glucosidase and α-amylase | Suzuki-Miyaura cross-coupling products | dntb.gov.uanih.gov |

| Antileishmanial | Inhibition of DNA topoisomerase II | Substituted isobenzofuranones | researchgate.net |

| Anticancer | Cytotoxicity against cancer cell lines | 3-allylphthalide and others | vulcanchem.com |

| Antiviral | Core skeleton for influenza inhibitors | Spiro-benzofuranone motifs | nih.gov |

Environmental Impact and Sustainability Considerations in Synthesis and Application

The principles of green chemistry are increasingly critical in modern chemical synthesis to minimize environmental impact. Future research on this compound must incorporate these considerations, focusing on both sustainable production methods and the compound's environmental fate.

The development of sustainable synthesis routes for lactones, the chemical class to which isobenzofuranone belongs, is an active area of research. mdpi.com Strategies include the use of biocatalysis, which employs enzymes to carry out reactions under mild conditions, and redox-neutral cascade reactions that maximize atom economy with water as the only byproduct. acs.org Other green approaches involve using sustainably produced solvents like 2-methyltetrahydrofuran (B130290) (2MeTHF). beilstein-journals.org Applying these methods to the synthesis of this compound could significantly reduce its environmental footprint. nih.gov

Conversely, the presence of a carbon-iodine bond raises environmental questions. Halogenated aromatic compounds can be persistent in the environment and may have toxic effects. nih.govscirp.org Their atmospheric degradation, often initiated by hydroxyl radicals, is a key removal process, but the persistence can vary greatly depending on the specific halogen and degree of halogenation. rsc.org Therefore, it is crucial to conduct studies on the biodegradability and potential for bioaccumulation of this compound. Understanding its environmental impact is essential for responsible development and application, especially if it is to be produced on a larger scale. researchgate.nettecamgroup.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-iodoisobenzofuran-1(3H)-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves halogenation of precursor isobenzofuranones. For iodination, direct electrophilic substitution or metal-catalyzed coupling (e.g., Ullmann or Buchwald-Hartwig reactions) can be employed. Key factors include:

- Halogenating Agents : Iodine sources like N-iodosuccinimide (NIS) or KI, often paired with oxidizing agents (e.g., H₂O₂) .

- Catalysts : Transition metals (Pd/Cu) enhance regioselectivity in cross-coupling reactions .

- Solvent/Temperature : Polar aprotic solvents (DMF, DMSO) at 80–120°C optimize reactivity .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product .

Q. How is the structural characterization of this compound performed using crystallographic and spectroscopic methods?

- Methodological Answer :

- X-ray Crystallography : Determines bond lengths and angles, confirming iodine substitution at the 7-position. Data refinement uses software like SHELX .

- NMR Spectroscopy : H and C NMR identify shifts due to iodine’s electronegativity (e.g., deshielding of adjacent protons) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. What are the key reactivity patterns of this compound in nucleophilic substitution and cross-coupling reactions?

- Methodological Answer :

- Nucleophilic Substitution : The iodine atom undergoes substitution with amines/thiols under basic conditions (e.g., K₂CO₃ in DMF) .

- Cross-Coupling : Suzuki-Miyaura or Sonogashira reactions with aryl boronic acids or alkynes, respectively, using Pd catalysts (e.g., Pd(PPh₃)₄) .

- Oxidative Stability : The iodine substituent may require inert atmospheres (N₂/Ar) to prevent unintended oxidation .

Advanced Research Questions

Q. How do computational models predict the electronic effects of the iodine substituent in this compound, and how do these compare with experimental data?

- Methodological Answer :

- DFT Calculations : Models (e.g., Gaussian 09) predict electron-withdrawing effects of iodine, altering HOMO-LUMO gaps and reaction pathways .